molecular formula C22H22F3N3OS2 B2605390 2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1223829-28-4

2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2605390
CAS No.: 1223829-28-4
M. Wt: 465.55
InChI Key: HDCBHFDVNCACPV-UHFFFAOYSA-N
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Description

This compound features a 1,4-diazaspiro[4.6]undeca-1,3-diene core substituted with a thiophen-2-yl group at position 3 and a thio-linked acetamide moiety bearing a 2-(trifluoromethyl)phenyl substituent. The spirocyclic framework confers conformational rigidity, while the thiophene and trifluoromethyl groups introduce distinct electronic and steric properties.

Properties

IUPAC Name

2-[(2-thiophen-2-yl-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3OS2/c23-22(24,25)15-8-3-4-9-16(15)26-18(29)14-31-20-19(17-10-7-13-30-17)27-21(28-20)11-5-1-2-6-12-21/h3-4,7-10,13H,1-2,5-6,11-12,14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCBHFDVNCACPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide involves multiple steps, typically starting with the construction of the spirocyclic core. This can be achieved through enantioselective reactions or desymmetrization processes starting from achiral precursors . The thiophene ring and the trifluoromethyl phenyl group are then introduced through subsequent substitution reactions under controlled conditions . Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and the diazaspiro core may play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The trifluoromethyl group can enhance the compound’s stability and bioavailability, contributing to its overall efficacy .

Comparison with Similar Compounds

Diazaspiro Core Derivatives

  • Compound from :
    • Structure: 2-{[3-(3,4-Dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
    • Key Differences:
  • Substituents : 3,4-Dichlorophenyl (electron-withdrawing) and 4-methoxyphenyl (electron-donating) groups.
  • Comparison: The target compound’s trifluoromethyl group (−CF₃) is strongly electron-withdrawing and lipophilic, which may confer metabolic stability compared to the dichloro/methoxy substituents .

Thiophene/Thiazole-Based Acetamides

  • Compound from :
    • Structure: 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
    • Key Differences:
  • Heterocycle : Thiazole (N-containing) vs. thiophene (S-only).
  • Substituents : Dichlorophenyl vs. trifluoromethylphenyl.
    • Properties :
  • Thiazole’s nitrogen enables hydrogen bonding (e.g., N–H⋯N interactions in crystal packing), enhancing stability .
  • Thiophene’s lower electronegativity may reduce polar interactions but improve π-stacking in aromatic systems.

Physicochemical and Bioactive Properties

Electronic and Steric Effects

  • Trifluoromethyl (−CF₃) : Enhances metabolic stability and lipophilicity compared to chlorine or methoxy groups, as seen in agrochemicals () and pharmaceuticals .
  • Thiophene vs. Thiazole : Thiophene’s sulfur contributes to lower polarity, while thiazole’s nitrogen supports hydrogen bonding, influencing solubility and target binding .

Hypothetical Bioactivity

  • MAO Inhibition Potential: Compounds in with thiazol-2-ylidene groups show MAO-targeting activity. The target’s diazaspiro-thiophene scaffold may similarly interact with enzymatic pockets, though experimental validation is needed .
  • Antimicrobial or Anticancer Applications : Dichlorophenyl-thiazole acetamides () exhibit structural motifs common in antimicrobial agents, suggesting the target compound could be explored for similar uses .

Comparative Data Table

Compound Core Structure Substituents Key Properties
Target Compound 1,4-Diazaspiro[4.6]undeca-1,3-diene Thiophen-2-yl, −CF₃-phenyl High lipophilicity (CF₃), conformational rigidity
1,4-Diazaspiro[4.6]undeca-1,3-diene 3,4-Dichlorophenyl, 4-methoxyphenyl Balanced lipophilicity/polarity (Cl/OMe), potential membrane permeability
Acetamide 2,6-Dichlorophenyl, thiazol-2-yl Hydrogen-bonded crystal packing, antimicrobial potential

Biological Activity

The compound 2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H22F3N3OS2C_{22}H_{22}F_{3}N_{3}OS_{2}, with a molecular weight of approximately 465.6 g/mol. The unique structural features include a thiophene moiety and a diazaspiro framework, which are often associated with enhanced biological activity due to their ability to interact with various biological targets.

Anticancer Properties

Research indicates that compounds similar to this one exhibit significant anticancer properties. For instance, they may act as regulators of the KRAS G12D mutation, which is prevalent in various cancers. The presence of the spiro structure enhances the interaction with biological targets, potentially leading to improved efficacy in cancer treatment .

Table 1: Comparison of Similar Compounds and Their Activities

Compound NameStructure FeaturesBiological Activity
N-(4-chlorophenyl)-2-thioacetamideChlorophenyl groupAntimicrobial activity
5-(thiophen-2-yl)-1H-pyrroleThiophene ringAnti-inflammatory properties
1-(3-chlorophenyl)-2-thioureaThiourea groupAnticancer effects

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Tumor Cell Proliferation : Similar compounds have shown concentration-dependent inhibition of tumor cell growth.
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cancer progression .

Case Studies

In a study evaluating the anticancer effects of similar thiophene-containing compounds, it was found that certain derivatives exhibited lower IC50 values compared to standard treatments, indicating higher potency against cancer cell lines .

Another investigation into the antimicrobial efficacy of related compounds revealed that some derivatives displayed minimum inhibitory concentrations (MICs) lower than established antibiotics, suggesting potential for development as new antimicrobial agents .

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